molecular formula C8H14ClNO2 B13571653 Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride

Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride

Cat. No.: B13571653
M. Wt: 191.65 g/mol
InChI Key: JOWMFVPCCVMLBZ-UHFFFAOYSA-N
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Description

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic amino ester hydrochloride salt with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . Its IUPAC name is methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, and it is identified by CAS number 1024038-72-9 . The compound features a strained bicyclo[3.1.0]hexane core, an amino group, and a methyl ester moiety, making it a valuable intermediate in medicinal chemistry for synthesizing allosteric inhibitors and bioactive molecules .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6(5)8;/h5-6H,2-4,9H2,1H3;1H

InChI Key

JOWMFVPCCVMLBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2C1CCC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves a (3 + 2) annulation reaction between cyclopropenes and aminocyclopropanes. This method is catalyzed by either organic or iridium-based photoredox catalysts under blue LED irradiation. The photoredox catalysis promotes the formation of the bicyclic ring system with good yields and allows for a broad substrate scope, facilitating the preparation of various derivatives with high diastereoselectivity.

Key features of this method include:

  • Use of photoredox catalysis to enable mild reaction conditions.
  • Blue LED light as an energy source to drive the reaction.
  • Good diastereoselectivity in the formation of the bicyclo[3.1.0]hexane core.
  • Applicability to a range of aminocyclopropane and cyclopropene substrates.

Industrial Production Considerations

For industrial-scale synthesis, the reaction conditions are optimized to maximize yield and purity. Photoredox catalysis remains central, but reaction parameters such as catalyst loading, light intensity, solvent choice, and temperature are fine-tuned. Efficient purification techniques, including crystallization and chromatography, are employed to isolate the hydrochloride salt form of the compound with high purity.

Alternative Synthetic Strategies

Other synthetic approaches documented in related bicyclo[3.1.0]hexane derivatives include:

  • Use of chiral catalysts such as S-CBS (Corey–Bakshi–Shibata catalyst) for asymmetric reductions to introduce stereochemistry.
  • Stepwise functional group transformations starting from bicyclic dicarboxylates, involving selective reductions, substitutions, and protection/deprotection sequences.
  • Application of Mannich-type reactions and Michael additions for constructing related bicyclic amino acid derivatives, though these are more common in indole-based systems rather than the exact compound .

Reagents and Conditions Summary Table

Step/Reaction Type Reagents/Catalysts Conditions Yield/Notes
(3 + 2) Annulation Cyclopropenes, aminocyclopropanes, organic or Ir photoredox catalyst Blue LED irradiation, room temp Good yields, high diastereoselectivity
Asymmetric reduction S-CBS catalyst, BH3·(CH3)2S -20°C, Et2O Moderate to good yields, stereoselective
Substitution and functionalization MsCl, Et3N, NaN3, 1,3-propanedithiol, AcCl, HCl Varied (0°C to RT, 50-90°C) High yields for intermediate steps

Research Findings on Preparation and Mechanistic Insights

  • The photoredox-catalyzed (3 + 2) annulation is a modular and efficient approach enabling access to novel bicyclo[3.1.0]hexane derivatives with sp^3-rich frameworks, important for medicinal chemistry applications.
  • The compound’s preparation benefits from the unique reactivity of cyclopropenes and aminocyclopropanes, which under visible light catalysis undergo cycloaddition to form the bicyclic core.
  • Asymmetric catalysis using chiral catalysts such as S-CBS allows for control over stereochemistry, critical for biological activity.
  • Industrial synthesis protocols emphasize scalability of photoredox methods, with optimized catalyst loadings and purification to ensure reproducibility and high purity of the hydrochloride salt.
  • The compound’s hydrochloride salt form is typically obtained by treatment with hydrogen chloride in dioxane or other suitable solvents, facilitating isolation and stability.

Summary Table of Preparation Methods and Key Parameters

Preparation Method Key Reagents/Catalysts Reaction Conditions Advantages References
Photoredox-catalyzed (3 + 2) annulation Cyclopropenes, aminocyclopropanes, Ir photoredox catalyst Blue LED, room temperature High yield, modular, mild conditions
Asymmetric reduction (S-CBS catalysis) S-CBS catalyst, BH3·(CH3)2S -20°C, Et2O High stereoselectivity
Functional group transformations MsCl, NaN3, AcCl, HCl 0°C to RT, 50-90°C High yields for intermediates
Hydrochloride salt formation HCl in dioxane or similar solvents Room temperature Stable, isolable salt form

Chemical Reactions Analysis

Types of Reactions

Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride

  • CAS Number : 1373253-19-0 (Aladdin Scientific)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Used in analogous synthetic routes for inhibitors of mutant isocitrate dehydrogenase (IDH) via Suzuki or Buchwald–Hartwig coupling .

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

  • CAS Number : 943516-54-9
  • Molecular Formula : C₇H₁₁N
  • Key Differences: Lacks the ester and amino functional groups, reducing reactivity. The dimethyl substitution introduces steric hindrance, which may limit its utility in coupling reactions but stabilize the bicyclic structure .

Piperidine Derivatives (Functional Analogs)

  • Example : Methyl piperidine-4-carboxylate hydrochloride (CAS 2971-79-1)
  • Similarity Score : 0.90 (structurally analogous but lacks bicyclic strain)
  • Key Differences :
    • The piperidine ring is less strained, altering conformational dynamics and binding affinity in biological targets.
    • Broader applications in peptide mimetics due to flexibility .

Table 1: Comparative Data for Bicyclic Amino Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate HCl 1024038-72-9 C₇H₁₂ClNO₂ 177.63 Methyl ester, amine
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl 1373253-19-0 C₈H₁₄ClNO₂ 191.66 Ethyl ester, amine
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 943516-54-9 C₇H₁₁N 109.17 Dimethyl substituents

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Methyl esters are less lipophilic than ethyl analogs, impacting bioavailability .

Biological Activity

Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of metabotropic glutamate receptors (mGluRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Overview of the Compound

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.65 g/mol
  • IUPAC Name : methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
  • Chemical Structure : The compound features a bicyclic structure, which contributes to its unique biological properties.

Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride primarily interacts with metabotropic glutamate receptors, specifically mGluR2 and mGluR3. These receptors are implicated in various neurological and psychiatric disorders, making this compound a candidate for therapeutic development.

  • Receptor Binding : The compound acts as an antagonist for mGluR2 and mGluR3, inhibiting their activity and thereby influencing neurotransmitter release and neuronal excitability.
  • Pharmacological Effects : By modulating these receptors, the compound has potential implications in the treatment of conditions such as schizophrenia, anxiety disorders, and depression .

Case Studies and Experimental Results

Recent studies have highlighted the efficacy of Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride in various experimental models:

  • Psychiatric Disorders : In animal models simulating schizophrenia, administration of this compound resulted in significant reductions in hyperactivity and anxiety-like behaviors, suggesting its potential as an antipsychotic agent .
  • Neuroprotective Effects : The compound demonstrated neuroprotective properties in models of Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Pharmacokinetics

Studies indicate that Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride exhibits favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability has been reported, making it suitable for systemic administration.
  • Metabolism : The compound is metabolized through common pathways involving cytochrome P450 enzymes, with minimal inhibitory effects on major isoforms, indicating a low potential for drug-drug interactions .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary ActionTherapeutic Use
Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochlorideBicyclicAntagonist of mGluR2/mGluR3Antipsychotic, Neuroprotective
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneBicyclicAntiviralAntiviral medications
CHF2-substituted 3-azabicyclo[3.1.0]hexanesBicyclicVarious biological activitiesPharmaceutical applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via bicyclic ring formation using [3.1.0] scaffolds, followed by carboxylation and amination. Key steps include cyclopropanation via Simmons-Smith reactions and stereochemical control using chiral catalysts. Yield optimization involves adjusting reaction temperatures (e.g., -78°C for cyclopropanation) and solvent systems (e.g., THF/water mixtures for hydrolysis) . Purity is enhanced via recrystallization in ethanol/water or chromatography (silica gel, eluent: dichloromethane/methanol gradients) .

Q. How should researchers characterize the stereochemical configuration of methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride?

  • Methodology : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative NMR analysis with known stereoisomers (e.g., rel-(1R,5S,6r)-configured analogs) . Computational modeling (DFT or molecular docking) can predict stereochemical effects on biological activity .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (C18 column, 220 nm detection). Hydrolytic degradation is minimized by storing under inert gas (argon) at -20°C in amber vials. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[3.1.0]hexane core influence pharmacological activity in preclinical models?

  • Methodology : Compare the exo and endo isomers in vitro (e.g., receptor binding assays for serotonin/norepinephrine transporters) and in vivo (rodent behavioral models). For example, the (1R,5S,6r)-configured analog shows enhanced blood-brain barrier penetration due to reduced polarity . Structure-activity relationship (SAR) studies should correlate logP values (measured via shake-flask method) with bioavailability .

Q. What strategies resolve synthetic by-products like 6,6-difluoro or 3-azabicyclo derivatives during scale-up?

  • Methodology : By-products (e.g., 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride) arise from fluorination side reactions. Mitigate via controlled reagent addition (e.g., slow DAST introduction at 0°C) and post-reaction quenching with aqueous NaHCO₃. Purify using ion-exchange chromatography (Dowex 50WX8 resin) .

Q. How can computational tools predict the metabolic pathways of this compound in human liver microsomes?

  • Methodology : Use in silico platforms like MetaSite or GLORYx to identify potential oxidation sites (e.g., amine groups). Validate with LC-MS/MS analysis of microsomal incubations (NADPH cofactor, 37°C). Key metabolites often include hydroxylated bicyclo rings or hydrolyzed carboxylate derivatives .

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